Ethyl 2-bromo-6-methoxyisonicotinate
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Overview
Description
Ethyl 2-bromo-6-methoxyisonicotinate is an organic compound with the molecular formula C9H10BrNO3. It is a derivative of isonicotinic acid, featuring a bromine atom at the 2-position and a methoxy group at the 6-position on the pyridine ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-6-methoxyisonicotinate typically involves the bromination of ethyl 6-methoxyisonicotinate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction conditions often require a catalyst like iron or a radical initiator like azobisisobutyronitrile (AIBN) to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-6-methoxyisonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding ethyl 6-methoxyisonicotinate.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized products like aldehydes and carboxylic acids.
- Reduced products like ethyl 6-methoxyisonicotinate .
Scientific Research Applications
Ethyl 2-bromo-6-methoxyisonicotinate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-6-methoxyisonicotinate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can act as an inhibitor or activator, depending on the target and the nature of the interaction .
Comparison with Similar Compounds
- Ethyl 2-methoxyisonicotinate
- Ethyl 2-bromo-5-methoxyisonicotinate
- Methyl 2-bromo-6-methoxyisonicotinate
Comparison: this compound is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This unique structure imparts distinct reactivity and binding properties compared to similar compounds. For instance, Ethyl 2-methoxyisonicotinate lacks the bromine atom, which significantly alters its chemical behavior and biological activity .
Properties
Molecular Formula |
C9H10BrNO3 |
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Molecular Weight |
260.08 g/mol |
IUPAC Name |
ethyl 2-bromo-6-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-4-7(10)11-8(5-6)13-2/h4-5H,3H2,1-2H3 |
InChI Key |
ZTTJPDGEOQOSIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)Br)OC |
Origin of Product |
United States |
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